molecular formula C10H10N2O2 B2381180 2-Amino-5-methyl-5-phenyl-oxazol-4-one CAS No. 51038-39-2

2-Amino-5-methyl-5-phenyl-oxazol-4-one

Cat. No. B2381180
CAS RN: 51038-39-2
M. Wt: 190.202
InChI Key: ZZKKTBJVKPWZED-UHFFFAOYSA-N
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Description

“2-Amino-5-methyl-5-phenyl-oxazol-4-one” is a derivative of oxazole, a heterocyclic five-membered ring that plays a crucial role in medicinal chemistry . Oxazole derivatives have been investigated for the development of novel compounds that exhibit favorable biological activities . The five-membered aromatic ring of oxazole contains nitrogen and oxygen atoms .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the condensation of substituted aryl aldehydes with other compounds in the presence of catalysts . The structure of oxazole derivatives allows for diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions .


Chemical Reactions Analysis

Oxazole and its derivatives engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold, which is similar to the structure of 2-Amino-5-methyl-5-phenyl-oxazol-4-one, is known to have several biological activities, including acting as an anticancer agent . For instance, the derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant activity . Another derivative, 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one, exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of cancerous cells .

Antioxidant Activity

The 2-aminothiazole scaffold has also been associated with antioxidant activity . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially have similar properties.

Antimicrobial Activity

Compounds with a 2-aminothiazole scaffold have been found to have antimicrobial properties . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

2-aminothiazole-based compounds have been associated with anti-inflammatory activities . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially be used in the treatment of inflammatory conditions.

Pharmaceutical Synthesis

2-Amino-5-methyl-4-phenyl Thiazole, which is structurally similar to 2-Amino-5-methyl-5-phenyl-oxazol-4-one, is known to be a synthetic intermediate useful for pharmaceutical synthesis . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially be used as a synthetic intermediate in the pharmaceutical industry.

Energy Production

The outcomes of some studies have indicated that certain synthesized derivatives, such as 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, have shown significant antioxidant activity, which is important for energy production to fuel biological processes by oxidation .

Safety and Hazards

The consumption of certain oxazole derivatives has been associated with adverse events, including death . Therefore, it’s crucial to understand the safety profile and potential hazards of these compounds.

Future Directions

Oxazole derivatives have shown potential in various fields including medicinal, chemical, and material sciences . The pursuit for rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents continues .

properties

IUPAC Name

2-amino-5-methyl-5-phenyl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKKTBJVKPWZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-5-phenyl-oxazol-4-one

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